benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride
Overview
Description
Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis due to their stability and versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride typically involves the protection of amino groups using carbamate protecting groups. . The reaction conditions often involve the use of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation with palladium on carbon (Pd-C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Pd-C in the presence of hydrogen gas or LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include the inhibition of enzyme activity through covalent modification or competitive binding .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl carbamate: Another common carbamate protecting group.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis for its stability and ease of removal.
Uniqueness
Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride is unique due to its specific (S)-(4-aminobutan-2-yl) moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where stereochemistry is crucial .
Properties
IUPAC Name |
benzyl N-[(2S)-4-aminobutan-2-yl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJNQMABWBCAOW-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)NC(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCN)NC(=O)OCC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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